molecular formula C17H16ClNO5 B2609192 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide CAS No. 1172037-03-4

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2609192
CAS No.: 1172037-03-4
M. Wt: 349.77
InChI Key: MAYHPTBZQGMNJB-UHFFFAOYSA-N
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Description

The compound "N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide" is a synthetic acetamide derivative featuring a benzodioxolyloxy ethylamine backbone and a 4-chlorophenoxy substituent. Benzodioxole-containing compounds are known for their metabolic stability and ability to modulate biological targets, such as enzymes and receptors . The 4-chlorophenoxy group may enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins, as seen in substituted aryl benzylamines and piperazine derivatives .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5/c18-12-1-3-13(4-2-12)22-10-17(20)19-7-8-21-14-5-6-15-16(9-14)24-11-23-15/h1-6,9H,7-8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYHPTBZQGMNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative and the chlorophenoxy compound. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study its interactions with biological macromolecules, such as enzymes and receptors. It can also serve as a probe to investigate cellular processes.

Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. Its biological activity may be explored for therapeutic purposes, such as in the treatment of diseases.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events that result in its biological activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Trends

Synthetic Challenges : Low yields (e.g., 14% for Compound 27 ) highlight the complexity of multi-step syntheses involving imine intermediates and Grignard reagents.

Biological Potency : Benzodioxole-acetamide hybrids like KCH-1521 demonstrate target-specific modulation (e.g., talin binding with KD values in the µM range ), suggesting the target compound may share similar pharmacokinetic profiles.

Substituent Optimization: Fluorine or chlorine atoms in the benzodioxole or phenoxy groups improve bioavailability and target affinity, as seen in antifungal benzoimidazoles and Hsp90 inhibitors .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenoxy)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and possibly other areas of pharmacology. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a chlorophenoxy group. The structural formula can be represented as follows:

C16H16ClNO4\text{C}_{16}\text{H}_{16}\text{Cl}\text{N}\text{O}_4

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, studies have shown that derivatives containing benzo[d][1,3]dioxole can inhibit cell proliferation in various cancer cell lines. The mechanisms often involve:

  • EGFR Inhibition : Compounds have been found to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell signaling pathways.
  • Apoptosis Induction : Assessment of apoptosis through annexin V-FITC assays has demonstrated that these compounds can promote programmed cell death in cancer cells.
  • Cell Cycle Arrest : Analysis shows that these compounds can induce cell cycle arrest at various phases, contributing to their antiproliferative effects.

Case Studies and Research Findings

  • In Vitro Studies : A study reported the synthesis of bis-benzo[d][1,3]dioxol-5-yl derivatives which exhibited IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cells. These values were significantly lower than those of doxorubicin, a standard chemotherapy drug, indicating a promising anticancer profile .
  • Molecular Docking Studies : Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cancer progression, further supporting its potential as an anticancer agent .
  • Cytotoxicity Testing : The compound demonstrated selective cytotoxicity against cancer cells while showing minimal toxicity towards normal cells (IC50 > 150 µM), suggesting a favorable therapeutic index .

Comparative Biological Activity Table

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHepG22.38EGFR Inhibition
Bis-benzo[d][1,3]dioxol-5-yl derivativeHCT1161.54Apoptosis Induction
DoxorubicinMCF74.56DNA Intercalation

Antidiabetic and Other Activities

In addition to its anticancer properties, some derivatives of benzo[d][1,3]dioxole have shown potential antidiabetic effects by inhibiting α-amylase activity with IC50 values as low as 0.68 µM . This suggests that compounds like this compound may have broader therapeutic applications beyond oncology.

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